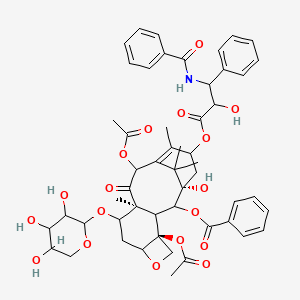
7-Xylosylpaclitaxel;Taxol-7-xyloside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Xylosylpaclitaxel, also known as Taxol-7-xyloside, is a derivative of paclitaxel, a well-known chemotherapeutic agent. Paclitaxel is extracted from the bark of the Pacific yew tree and is widely used for its antineoplastic activity. 7-Xylosylpaclitaxel retains the core structure of paclitaxel but has an additional xylosyl group attached, which can influence its biological activity and pharmacokinetics .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Xylosylpaclitaxel typically involves the glycosylation of paclitaxel. This process can be achieved through enzymatic or chemical methods. Enzymatic glycosylation often employs glycosyltransferases, which transfer the xylosyl group to the hydroxyl group at the 7-position of paclitaxel. Chemical glycosylation, on the other hand, involves the use of glycosyl donors and catalysts under specific reaction conditions to achieve the desired product .
Industrial Production Methods: Industrial production of 7-Xylosylpaclitaxel may involve large-scale enzymatic glycosylation processes, utilizing bioreactors and optimized reaction conditions to maximize yield and purity. The process is designed to be efficient and scalable, ensuring consistent production of the compound for research and potential therapeutic applications .
Analyse Des Réactions Chimiques
Types of Reactions: 7-Xylosylpaclitaxel undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its biological activity.
Reduction: Reduction reactions can affect the xylosyl group or other functional groups on the molecule.
Substitution: Substitution reactions can introduce new functional groups or replace existing ones, potentially modifying the compound’s properties
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Applications De Recherche Scientifique
7-Xylosylpaclitaxel has a wide range of scientific research applications, including:
Chemistry: It is used to study the effects of glycosylation on the chemical properties and reactivity of paclitaxel derivatives.
Biology: Researchers investigate its interactions with cellular components, such as microtubules, to understand its mechanism of action.
Medicine: The compound is explored for its potential therapeutic applications, particularly in cancer treatment, due to its ability to inhibit microtubule disassembly and induce apoptosis in cancer cells.
Industry: It is used in the development of novel drug formulations and delivery systems to enhance the efficacy and bioavailability of paclitaxel derivatives .
Mécanisme D'action
7-Xylosylpaclitaxel exerts its effects by binding to tubulin, a protein that forms microtubules. This binding inhibits the disassembly of microtubules, leading to the stabilization of the microtubule network. As a result, the compound disrupts the normal function of microtubules, which are essential for cell division. This disruption induces cell cycle arrest and apoptosis in cancer cells. The molecular targets and pathways involved include the inhibition of the apoptosis inhibitor protein Bcl-2 and the stimulation of tumor necrosis factor-α release .
Comparaison Avec Des Composés Similaires
Paclitaxel: The parent compound from which 7-Xylosylpaclitaxel is derived. It also binds to tubulin and inhibits microtubule disassembly.
Docetaxel: Another taxane derivative with similar mechanisms of action but different pharmacokinetics and clinical applications.
Cabazitaxel: A semi-synthetic derivative of docetaxel with improved efficacy against certain resistant cancer cell lines .
Uniqueness: 7-Xylosylpaclitaxel is unique due to the presence of the xylosyl group, which can influence its solubility, stability, and biological activity. This modification may enhance its therapeutic potential and reduce side effects compared to other taxane derivatives .
Propriétés
Formule moléculaire |
C52H59NO18 |
|---|---|
Poids moléculaire |
986.0 g/mol |
Nom IUPAC |
[(1S,4S,10S)-4,12-diacetyloxy-15-(3-benzamido-2-hydroxy-3-phenylpropanoyl)oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-(3,4,5-trihydroxyoxan-2-yl)oxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
InChI |
InChI=1S/C52H59NO18/c1-26-33(68-47(63)39(58)37(29-16-10-7-11-17-29)53-45(61)30-18-12-8-13-19-30)23-52(64)44(70-46(62)31-20-14-9-15-21-31)42-50(6,43(60)41(67-27(2)54)36(26)49(52,4)5)34(22-35-51(42,25-66-35)71-28(3)55)69-48-40(59)38(57)32(56)24-65-48/h7-21,32-35,37-42,44,48,56-59,64H,22-25H2,1-6H3,(H,53,61)/t32?,33?,34?,35?,37?,38?,39?,40?,41?,42?,44?,48?,50-,51+,52-/m1/s1 |
Clé InChI |
ZVEGOBHUZTXSFK-JSXILTKZSA-N |
SMILES isomérique |
CC1=C2C(C(=O)[C@@]3(C(CC4[C@](C3C([C@@](C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OC8C(C(C(CO8)O)O)O)C)OC(=O)C |
SMILES canonique |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OC8C(C(C(CO8)O)O)O)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(Tert-butoxycarbonyl)-2-[(4-chlorophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B12434520.png)
![(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-2-[[(1S,2S,4S,8S,9S,12S,13R,16S)-6-[(3R)-1-methoxy-3-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,18-dien-16-yl]oxy]-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12434532.png)

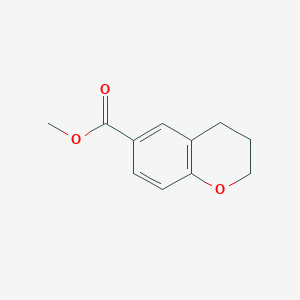
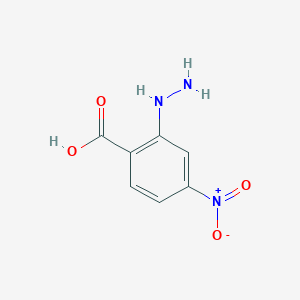
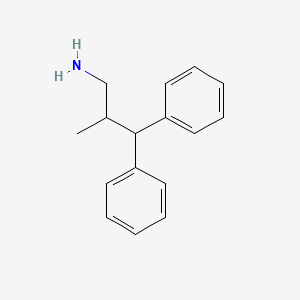
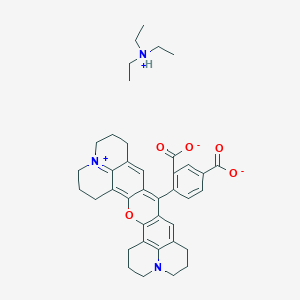
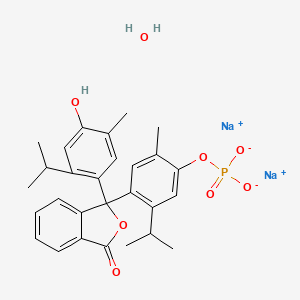

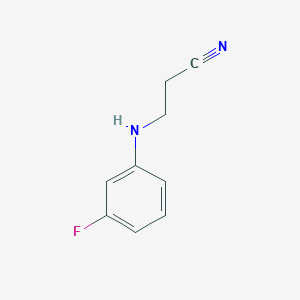
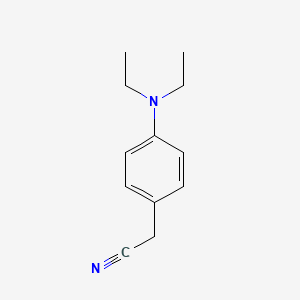
![(2R,3R,4S,5S,6R)-2-[[(6R,8R,10R,12S,14S)-3,12-dihydroxy-17-[(2R)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12434575.png)

